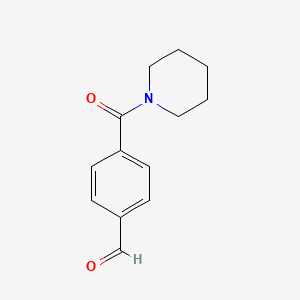

4-(Piperidine-1-carbonyl)benzaldehyde

Overview

Description

4-(Piperidine-1-carbonyl)benzaldehyde is a compound that plays a significant role in the pharmaceutical industry . It is used as a reactant for the synthesis of anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .

Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

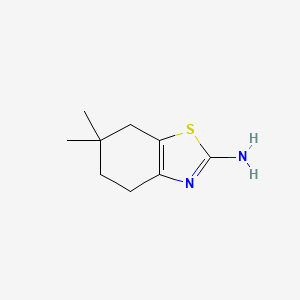

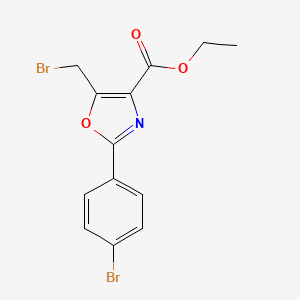

The molecular formula of 4-(Piperidine-1-carbonyl)benzaldehyde is C13H15NO2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The Knoevenagel condensation reaction is a key chemical reaction involving 4-(Piperidine-1-carbonyl)benzaldehyde . An enol intermediate is formed initially, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis

4-(Piperidine-1-carbonyl)benzaldehyde is an oil at room temperature . It has a molecular weight of 217.27 .Scientific Research Applications

Catalysis and Chemical Reactions

4-(Piperidine-1-carbonyl)benzaldehyde and its derivatives play a significant role in catalysis and various chemical reactions. For instance, it's used in the preparation of dihydropyridines through the condensation of benzaldehyde and its derivatives, using alkaline carbons as catalysts. This method is significant in the production of 1,4-dihydropyridine derivatives, which have practical applications as pharmaceuticals, especially as calcium channel blockers (Perozo-Rondón et al., 2006). Similarly, piperidine facilitates the formation of piperidinium salts of pyrimidinones in multi-component reactions, revealing its potential in synthesizing diverse organic compounds (Bararjanian et al., 2010).

Pharmaceutical Applications

The chemical properties of 4-(Piperidine-1-carbonyl)benzaldehyde derivatives make them valuable in pharmaceutical research. For example, dehydrogenation of 2-(1-piperidinyl)-benzaldehydes leads to the formation of lactams, which are important in medicinal chemistry (Möhrle & Jeandrée, 2000). Additionally, piperidine is used as a catalyst in the synthesis of active 3-arylidene chromanone, which has potential pharmaceutical applications (Bairwa et al., 2015).

Structural and Theoretical Studies

Structural and theoretical studies of 4-(Piperidine-1-carbonyl)benzaldehyde derivatives contribute to our understanding of their chemical behavior. For instance, crystal structure and DFT studies on certain piperidine derivatives offer insights into their molecular arrangements and potential applications (Kumar et al., 2020). Additionally, investigations into the reactions of enamines with benzaldehyde demonstrate the versatility of piperidine in facilitating diverse chemical transformations (Lewis et al., 1970).

Novel Synthesis Methods

Research into 4-(Piperidine-1-carbonyl)benzaldehyde also explores novel synthesis methods for various compounds. For example, the synthesis of novel quinolinone derivatives via a catalyst-free multicomponent reaction demonstrates the efficacy of piperidine in facilitating such processes (Du et al., 2020). Moreover, the use of piperidine in the Prins cyclization process for the synthesis of heterocyclic compounds like tetrahydropyrans and piperidines highlights its importance in organic synthesis (Kishi et al., 2008).

Mechanism of Action

Target of Action

It is known to participate in the knoevenagel condensation reaction , which suggests that its targets could be carbon acid compounds and aldehydes .

Mode of Action

4-(Piperidine-1-carbonyl)benzaldehyde interacts with its targets through the Knoevenagel condensation reaction . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . A reasonable variation of the mechanism, in which piperidine acts as an organocatalyst, involves the corresponding iminium intermediate as the acceptor .

Biochemical Pathways

The Knoevenagel condensation reaction, in which 4-(Piperidine-1-carbonyl)benzaldehyde participates, affects the biochemical pathways involving carbon acid compounds and aldehydes . The downstream effects of these pathways are the formation of α,β-unsaturated compounds .

Pharmacokinetics

Its molecular weight of 21727 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 4-(Piperidine-1-carbonyl)benzaldehyde is the formation of α,β-unsaturated compounds through the Knoevenagel condensation reaction . These compounds can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 4-(Piperidine-1-carbonyl)benzaldehyde can be influenced by various environmental factors. For instance, the Knoevenagel condensation reaction in which it participates can be facilitated by certain conditions, such as the presence of a weakly basic amine . .

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

4-(piperidine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITGRKOJUBJCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288746 | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80020-14-0 | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80020-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B3285190.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B3285218.png)

![6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3285239.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)